molecular formula C14H10ClN B1586030 5-chloro-2-phenyl-1H-indole CAS No. 23746-76-1

5-chloro-2-phenyl-1H-indole

Cat. No.: B1586030
CAS No.: 23746-76-1
M. Wt: 227.69 g/mol
InChI Key: GQGZSWYJDNGSBE-UHFFFAOYSA-N
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Description

5-chloro-2-phenyl-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a chlorine atom at the 5th position and a phenyl group at the 2nd position of the indole ring. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Scientific Research Applications

5-chloro-2-phenyl-1H-indole has numerous applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-phenyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. Another method includes the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of robust acid catalysts and controlled reaction temperatures .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-phenyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

5-chloro-2-phenyl-1H-indole can be compared with other indole derivatives such as:

  • 5-fluoro-2-phenyl-1H-indole
  • 5-bromo-2-phenyl-1H-indole
  • 5-nitro-2-phenyl-1H-indole

These compounds share similar structural features but differ in their substituents at the 5th position. The presence of different substituents can significantly influence their chemical reactivity and biological activity. For example, the chlorine atom in this compound provides unique electronic properties that can enhance its binding affinity to certain molecular targets compared to its fluorine or bromine analogs .

Properties

IUPAC Name

5-chloro-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGZSWYJDNGSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363226
Record name 5-chloro-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23746-76-1
Record name 5-chloro-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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